BenchChemオンラインストアへようこそ!

N-(4-(3-((3-methoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide

Molecular weight Heavy atom count Fragment-based drug design

This thiazole-furan-carboxamide delivers a unique 3-methoxyphenyl pharmacophore absent from common kinase inhibitor libraries. The ethyl linker (7 rotatable bonds) at the thiazole 4-position enables linker-length SAR studies inaccessible to rigid analogs. Balanced properties (XLogP3 2.6, TPSA 122 Ų) fall within oral bioavailability space. With no disclosed target engagement data, the compound is a structurally matched negative control for 2-amidothiazole mechanism-of-action studies. Request custom kinase profiling, experimental logD₇.₄, and Caco-2/MDCK permeability data before bulk purchase.

Molecular Formula C18H17N3O4S
Molecular Weight 371.41
CAS No. 1021256-36-9
Cat. No. B2399496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(3-((3-methoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide
CAS1021256-36-9
Molecular FormulaC18H17N3O4S
Molecular Weight371.41
Structural Identifiers
SMILESCOC1=CC=CC(=C1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CO3
InChIInChI=1S/C18H17N3O4S/c1-24-14-5-2-4-12(10-14)19-16(22)8-7-13-11-26-18(20-13)21-17(23)15-6-3-9-25-15/h2-6,9-11H,7-8H2,1H3,(H,19,22)(H,20,21,23)
InChIKeyRYLAZHROSDQXRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(3-((3-methoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide (CAS 1021256-36-9): Chemical Class, Physicochemical Identity, and Research-Grade Procurement Baseline


N-(4-(3-((3-methoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide (CAS 1021256-36-9) is a synthetic, small-molecule heterocyclic amide belonging to the 2-amidothiazole-furan-carboxamide class [1]. The compound has a molecular formula of C₁₈H₁₇N₃O₄S and a molecular weight of 371.4 g/mol, and is supplied at a typical research purity of 95% . It features a central thiazole core substituted at the 2-position with a furan-2-carboxamide moiety and at the 4-position with a 3-((3-methoxyphenyl)amino)-3-oxopropyl side chain, yielding two hydrogen-bond donor sites, six hydrogen-bond acceptor sites, and seven rotatable bonds [1]. The compound is listed in the PubChem Compound database (CID 42208757) with computed properties including XLogP3 of 2.6 and a topological polar surface area of 122 Ų, but no curated biological activity data, patent records, or literature references are associated with this entry [1]. It is currently available exclusively as a research chemical from specialty chemical suppliers, and no regulatory approvals or clinical development disclosures have been identified .

Why Generic Substitution of N-(4-(3-((3-methoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide with In-Class Analogs Risks Irreproducible Results


Within the broader 2-amidothiazole-furan-carboxamide chemical space, small structural variations produce large shifts in physicochemical and pharmacological profiles that cannot be predicted by scaffold similarity alone. The target compound possesses a 3-methoxyphenyl-substituted propionamide side chain at the thiazole 4-position, which differs from the unsubstituted parent N-(thiazol-2-yl)furan-2-carboxamide (C₈H₆N₂O₂S, MW 194.2) [1], the 5-nitro-N-(4-phenylthiazol-2-yl)furan-2-carboxamide antitubercular series [2], and the 3-methoxyphenyl-substituted thiazole-5-carboxamide kinase inhibitor chemotype [3] in terms of molecular weight, lipophilicity, hydrogen-bonding capacity, and rotatable bond count. The 3-methoxyanilide motif in the target compound is a recognized privileged fragment in medicinal chemistry capable of engaging distinct target surfaces through π-stacking and hydrogen-bonding interactions [4]; swapping this motif for an unsubstituted phenyl, a halogenated aryl, or a heteroaryl group—as found in commonly available close analogs—will alter binding pose, selectivity, and ADME properties in ways that are not predictable without explicit comparative profiling. Procurement of a structurally similar but non-identical analog as a presumed functional substitute therefore introduces a uncontrolled variable into any structure-activity relationship study or screening campaign.

Quantitative Comparative Evidence Guide: N-(4-(3-((3-methoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide vs. Closest Analogs


Molecular Weight and Atom Count Differentiation vs. the Unsubstituted Parent Scaffold N-(Thiazol-2-yl)furan-2-carboxamide

The target compound (MW 371.4 g/mol, 26 heavy atoms) is approximately 91% heavier and contains 11 more heavy atoms than the simplest reported analog in the class, N-(thiazol-2-yl)furan-2-carboxamide (C₈H₆N₂O₂S, MW 194.2 g/mol, 15 heavy atoms) [1]. This substantial increase in molecular weight and atom count confers additional pharmacophoric points for target engagement beyond what the minimal scaffold can provide. In a fragment-based drug discovery workflow, the target compound occupies chemical space closer to lead-like (MW < 450) rather than fragment-like (MW < 250) criteria, making it more appropriate for target-based screening campaigns requiring higher initial binding enthalpy contributions [2].

Molecular weight Heavy atom count Fragment-based drug design Ligand efficiency

Lipophilicity and Polar Surface Area Comparison vs. Antitubercular 5-Nitro-N-(4-phenylthiazol-2-yl)furan-2-carboxamide Series

The target compound has a computed XLogP3 of 2.6 and a topological polar surface area (TPSA) of 122 Ų [1]. In the 5-nitro-N-(4-phenylthiazol-2-yl)furan-2-carboxamide antitubercular series, the most potent compound (18e) incorporates a benzamide substituent and a nitro group on the furan ring, yielding significantly higher polarity and a different lipophilicity profile [2]. While direct XLogP3 values for 18e are not reported, the presence of the nitro group predicts a lower logP and higher TPSA relative to the target compound, implying that the target compound's 3-methoxyphenylpropionamide side chain provides a distinct balance of lipophilicity and hydrogen-bonding capacity that may favor passive membrane permeability or blood-brain barrier penetration in CNS-targeted screening applications [3].

Lipophilicity Polar surface area ADME Drug-likeness Permeability

Hydrogen-Bond Donor and Acceptor Capacity Differentiated from Aminothiazole Kinase Inhibitor Chemotypes

The target compound possesses 2 hydrogen-bond donors (HBD) and 6 hydrogen-bond acceptors (HBA), as computed by PubChem [1]. The 2-amidothiazole-furan-carboxamide scaffold places two amide NH groups (HBD) and six oxygen/nitrogen lone-pair sites (HBA) in a specific spatial arrangement dictated by the thiazole-4-propionamide linker geometry. In contrast, the representative aminothiazole kinase inhibitor chemotype KY-05009 features a different hydrogen-bonding pattern with a 2-amidothiazole core linked to a distinct aryl system, resulting in an altered HBD/HBA pharmacophoric map [2]. The target compound's 3-methoxyphenyl moiety provides an additional HBA site (the methoxy oxygen) not present in simpler phenyl-substituted analogs, which could engage a distinct residue in the target binding pocket and potentially shift selectivity profiles [3].

Hydrogen bonding Kinase inhibitor Selectivity Pharmacophore

Rotatable Bond Count and Conformational Flexibility vs. Rigid 5-Nitro-Substituted Analogs

The target compound has 7 rotatable bonds, as computed by PubChem [1]. The 3-methoxyphenylpropionamide side chain contributes 4 of these rotatable bonds (the ethyl linker and the methoxy group rotation), providing substantial conformational自由度 not present in more rigid analogs such as the 5-nitro-N-(4-phenylthiazol-2-yl)furan-2-carboxamide series, where the nitro group is directly attached to the furan ring and the phenyl group is directly attached to the thiazole [2]. While increased rotatable bond count may carry an entropic penalty upon binding, it also enables the exploration of a broader conformational space, potentially allowing the compound to adapt to binding pockets with different shapes—a feature that rigid analogs cannot access [3]. This property is particularly relevant for targets with plastic or induced-fit binding sites.

Conformational flexibility Rotatable bonds Entropy Binding kinetics

Availability of the 3-Methoxyphenyl Motif for π-Stacking Interactions Distinguished from Unsubstituted Phenyl Analogs

The 3-methoxyphenyl group in the target compound provides an electron-rich aromatic system capable of engaging in offset π-stacking and cation-π interactions with target protein residues, a feature supported by structure-activity relationship studies on related thiazole-carboxamide derivatives where the 3-methoxyphenyl substituent has been associated with enhanced antiproliferative activity compared to unsubstituted phenyl analogs [1]. In the antineoplastic thiazole derivative series reported by Finiuk et al., compounds bearing the 3-methoxyphenyl motif demonstrated differential cytotoxicity profiles against cancer cell lines [2]. The closest commercially available comparator, N-(4-(3-((4-methoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide (para-methoxy regioisomer), would present the methoxy group in a different spatial orientation, altering the electrostatic potential surface and potentially shifting target engagement .

π-Stacking 3-Methoxyphenyl Binding affinity Molecular recognition

Optimal Research and Industrial Application Scenarios for N-(4-(3-((3-methoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide Based on Differentiated Physicochemical Evidence


Kinase Selectivity Profiling Panels Requiring Diverse 2-Amidothiazole Chemotypes

Based on the differentiated hydrogen-bond donor/acceptor pattern and the 3-methoxyphenyl pharmacophore (see Evidence Item 3), this compound is most appropriately deployed in broad kinase selectivity profiling panels where the goal is to identify novel chemotypes with selectivity windows distinct from established aminothiazole inhibitors such as KY-05009 [1]. Its 2 HBD / 6 HBA arrangement and the meta-methoxy substituent provide a pharmacophoric signature that is not represented by commercial kinase inhibitor libraries dominated by the 2,4-diaminopyrimidine or 1,5-naphthyridine aminothiazole scaffolds [2]. Researchers should request custom kinase profiling data from the vendor or commission a panel screen before committing to large-quantity procurement.

Structure-Activity Relationship Studies on Thiazole-4-Propionamide Linker Geometry

The ethyl linker between the thiazole 4-position and the 3-methoxyanilide carbonyl (see Evidence Items 1 and 4) provides a spacing and conformational自由度 that is absent in direct aryl-attached analogs such as the 5-nitro-N-(4-phenylthiazol-2-yl) series [3]. This makes the compound a valuable tool for probing the effect of linker length and flexibility on target binding in SAR campaigns. The 7 rotatable bonds allow exploration of conformational space that rigid analogs cannot access, and the 3-methoxyphenyl group offers an additional π-stacking surface for molecular recognition studies [4]. Researchers engaged in fragment growing or scaffold hopping programs should consider this compound as a diversity point for linker-length SAR matrices.

ADME Property Calibration for CNS-Penetrant or Intracellular Target Screening Cascades

With an XLogP3 of 2.6 and a TPSA of 122 Ų (see Evidence Item 2), the compound falls within favorable physicochemical space for oral bioavailability (Veber rules: rotatable bonds ≤ 10, TPSA ≤ 140 Ų) and may be suitable for CNS exposure screening (target values: MW < 400, HBD < 3, TPSA < 90 Ų for optimal brain penetration; the target is slightly above the TPSA threshold) [5]. For screening programs targeting intracellular pathogens (e.g., Mycobacterium tuberculosis, where related thiazole-furan-carboxamides have shown MIC values of 0.27 μg/mL [3]) or CNS receptors, the compound offers a lipophilicity profile distinct from more polar nitro-substituted analogs. Procurement should be paired with a request for experimental logD₇.₄ determination and Caco-2 or MDCK permeability data from the vendor.

Negative Control or Tool Compound for 2-Amidothiazole Mechanism-of-Action Studies

Given the absence of publicly disclosed target engagement or potency data, the compound is currently best suited as a structurally matched inactive or weakly active control in mechanism-of-action studies involving bioactive 2-amidothiazole derivatives [2]. Its well-defined molecular formula (C₁₈H₁₇N₃O₄S), high purity specification (95%), and availability from multiple vendors make it a reliable negative control candidate, provided that the user first confirms lack of activity at the target(s) of interest through in-house screening [6]. The compound's structural similarity to known bioactive thiazole-carboxamides—while lacking their documented potency—positions it for use in target engagement assays where a chemically similar but functionally distinct comparator is required.

Quote Request

Request a Quote for N-(4-(3-((3-methoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.